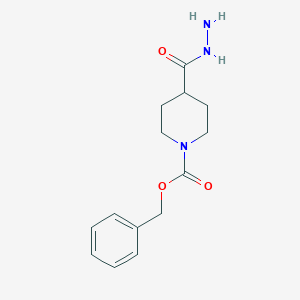

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZPTXPFMSBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593597 | |

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-80-9 | |

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Hydrazinolysis of Piperidine Esters

A widely employed method involves the nucleophilic substitution of ester groups with hydrazine. Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate serves as a precursor, where the ethoxycarbonyl group undergoes aminolysis with hydrazine hydrate.

Reaction Conditions :

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (70–80°C)

-

Duration : 12–24 hours

-

Molar Ratio : Hydrazine hydrate in excess (2–3 equivalents)

Mechanistic Insight :

The ethoxy group is displaced by hydrazine via a nucleophilic acyl substitution mechanism, forming the hydrazide and releasing ethanol as a byproduct. The reaction’s efficiency depends on the ester’s electrophilicity and the nucleophile’s concentration.

Example Protocol :

-

Dissolve Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 equiv) in ethanol.

-

Add hydrazine hydrate (2.5 equiv) dropwise under nitrogen.

-

Reflux for 18 hours, followed by solvent removal under reduced pressure.

-

Purify the crude product via recrystallization (yield: 82–89%).

Key Data :

Multi-Step Synthesis from Piperidine Carboxylic Acids

Carboxylic Acid Activation and Hydrazide Formation

This route involves converting a piperidine carboxylic acid to its hydrazide derivative through intermediate activation.

Steps :

-

Protection of Piperidine Amine :

React 4-piperidinecarboxylic acid with benzyl chloroformate in dichloromethane (DCM) using triethylamine as a base to form Benzyl 4-carboxypiperidine-1-carboxylate. -

Activation as Acyl Chloride :

Treat the carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours to generate the acyl chloride. -

Hydrazide Formation :

React the acyl chloride with anhydrous hydrazine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

Advantages :

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety. For example, substituting dichloromethane (DCM) with methyl tert-butyl ether (MTBE) reduces environmental impact while maintaining reaction efficiency.

Case Study :

Process Intensification

Continuous flow reactors enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis under reversed-phase conditions confirms purity ≥98% using a C18 column and acetonitrile-water mobile phase.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Ester Aminolysis | 82–89% | High | Low | Moderate |

| Acyl Chloride Route | 75–80% | Moderate | Medium | High (SOCl₂ use) |

| Industrial Red-Al | 91–94% | High | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis Overview:

- Starting Materials: Typically involves benzyl piperidine derivatives.

- Key Reagents: Hydrazine derivatives, carbonyl compounds.

- Typical Yields: Varies based on reaction conditions but can reach up to 80% in optimized conditions .

Pharmaceutical Applications

-

Analgesics Development:

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate serves as a precursor for synthesizing potent analgesics. Its structural features allow for modifications that can enhance receptor affinity and selectivity, particularly at opioid receptors . -

GABAergic Activity:

Research indicates that derivatives of piperidine compounds exhibit GABA-related activity, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy . The ability to modify the hydrazinecarbonyl moiety enhances the pharmacological profile of these derivatives. -

Receptor Agonists and Antagonists:

This compound has been utilized in the synthesis of receptor agonists and antagonists, particularly those targeting serotonin and dopamine receptors. These compounds have implications in treating mood disorders and psychosis .

Case Study 1: Synthesis of Analgesics

A study demonstrated the successful synthesis of a series of benzyl piperidine derivatives from this compound. These derivatives displayed significant analgesic properties in preclinical trials, indicating their potential for further development into therapeutic agents .

Case Study 2: GABA Modulation

Another research effort focused on modifying the hydrazinecarbonyl group to enhance GABAergic activity. The resulting compounds showed improved efficacy in binding to GABA receptors and were evaluated for their anxiolytic effects in animal models .

Comparative Analysis of Related Compounds

To understand the significance of this compound, it is essential to compare it with other related piperidine derivatives:

| Compound Name | Key Features | Applications |

|---|---|---|

| Benzyl 4-(phenylamino)piperidine-4-carboxylic acid | Phenyl substitution enhances receptor binding | Analgesics, mood stabilizers |

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate | Oxo group increases reactivity | Precursor for various receptor modulators |

| Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxamide | Amide functionality improves solubility | Antidepressants, anxiolytics |

Mechanism of Action

The mechanism of action of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Hydrazinecarbonyl Derivatives

Key Observations :

Amino and Alkylamino Derivatives

Key Observations :

- The primary amino group in Benzyl 4-aminopiperidine-1-carboxylate simplifies further functionalization but poses safety concerns due to incomplete toxicological data .

Pyridyl and Heteroaromatic Derivatives

Key Observations :

Ester and Carbonyl Derivatives

Key Observations :

- The ethoxy-oxopropanoyl derivative (C₁₈H₂₃NO₅) is a protected amino acid analog used in peptide synthesis .

- Bulky carbamoyl groups (e.g., benzyl-ethyl) in C₂₀H₂₉N₂O₃ improve selectivity for allosteric binding sites in receptor targets .

Biological Activity

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds. The general synthetic pathway includes:

- Formation of the Piperidine Derivative : Piperidine is reacted with a benzyl group to form Benzyl piperidine.

- Hydrazine Reaction : The introduction of hydrazine leads to the formation of the hydrazinecarbonyl moiety.

- Carboxylation : The final step involves the addition of a carboxylic acid group, yielding the target compound.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of hydrazinecarbonyl compounds can inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII), which are implicated in tumor growth and metastasis.

- Case Study : A study reported that certain derivatives showed low nanomolar inhibition against hCA IX and XII, indicating their potential as anticancer agents .

| Compound | Target Isoform | IC50 (nM) |

|---|---|---|

| 5g | hCA IX | <10 |

| 5m | hCA XII | <20 |

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. Compounds with similar structural features have shown efficacy against Plasmodium falciparum.

- Case Study : A related compound demonstrated potent inhibition of N-myristoyltransferase (NMT), an essential enzyme for the survival of malaria parasites, with an EC50 value indicating effective activity in vivo against rodent malaria models .

The mechanism underlying the biological activity of this compound appears to involve:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit carbonic anhydrase isoforms suggests a mechanism where it interferes with tumor-associated enzymes, potentially leading to reduced tumor growth.

- Targeting Metabolic Pathways : By inhibiting NMT in malaria parasites, it disrupts lipid metabolism crucial for parasite survival.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of hydrazinecarbonyl derivatives. Modifications at specific positions on the piperidine ring or the hydrazine moiety can significantly alter potency and selectivity.

- Table of SAR Findings :

| Modification | Effect on Activity |

|---|---|

| Chlorination at C3 | Increased selectivity for hCA IX |

| Addition of bulky groups | Enhanced lipophilicity and enzyme affinity |

Q & A

Basic Question: What is a standard synthetic route for Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Answer:

A common synthesis involves reacting 4-aminopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

- Acylation : Introduce the hydrazinecarbonyl group via coupling reagents like EDCI or DCC in anhydrous solvents.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to benzyl chloroformate) and monitor pH to minimize side reactions (e.g., over-acylation). Reaction progress is tracked via TLC (Rf ~0.4 in 30% EtOAc/hexane) .

Basic Question: How is the compound characterized to confirm structural integrity?

Answer:

1H/13C NMR spectroscopy is critical:

- 1H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.1–4.2 ppm (piperidine N-CH2), and δ 3.8–3.9 ppm (hydrazine NH) confirm functional groups.

- 13C NMR : Signals at ~155 ppm (carbamate C=O) and ~170 ppm (hydrazinecarbonyl C=O) validate the backbone.

- Mass Spectrometry : HRMS (ESI+) matches the molecular ion [M+H]+ (e.g., m/z 275.34 for C16H21NO3). Cross-reference with literature spectra ensures accuracy .

Basic Question: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers.

- Solvent Compatibility : Dissolve in anhydrous DMSO or dichloromethane for long-term stability.

- Avoid : Exposure to moisture (hydrolysis risk) and strong oxidizers (degradation via radical pathways). Regularly monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Question: How can researchers optimize yield in multi-step syntheses involving this compound?

Answer:

- Stepwise Monitoring : Use in-situ FTIR to track carbonyl group formation (peaks ~1650 cm⁻¹).

- Catalytic Efficiency : Employ Pd/C or Raney nickel for selective hydrogenation of intermediates.

- Workflow Automation : Implement capsule-based reactors (e.g., General Procedure B in automated platforms) to reduce human error and enhance reproducibility .

Advanced Question: What analytical methods resolve discrepancies in reported toxicological data?

Answer:

- In Silico Modeling : Predict acute toxicity using QSAR tools (e.g., TEST software by EPA) to cross-validate conflicting experimental LD50 values.

- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC50 values).

- Literature Meta-Analysis : Compare datasets from PubChem, ECHA, and peer-reviewed journals to identify methodological inconsistencies (e.g., solvent effects in toxicity studies) .

Advanced Question: How are reaction mechanisms elucidated for derivatives of this compound?

Answer:

- Isotopic Labeling : Use 15N-labeled hydrazine to trace nucleophilic attack pathways via 2D NMR (HSQC).

- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map transition states and energy barriers for acyl transfer reactions.

- Kinetic Profiling : Monitor reaction rates under varying temperatures to differentiate SN1/SN2 mechanisms in substitution reactions .

Advanced Question: What strategies mitigate byproduct formation during hydrazinecarbonyl functionalization?

Answer:

- Protecting Groups : Temporarily block reactive piperidine nitrogen with Boc groups to prevent undesired cyclization.

- Solvent Selection : Use DMF for polar intermediates to enhance solubility and reduce dimerization.

- Quenching Protocols : Add aqueous NaHCO3 immediately post-reaction to neutralize excess hydrazine and minimize oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.